![molecular formula C16H31N3O3 B14795492 tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate](/img/structure/B14795492.png)
tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminopropanoyl group, and a cyclohexyl ring. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or molecular targets .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-(2-aminophenyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
Uniqueness
What sets tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and makes it a versatile tool in scientific research .
Eigenschaften
Molekularformel |
C16H31N3O3 |
|---|---|
Molekulargewicht |
313.44 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C16H31N3O3/c1-6-19(14(20)11(2)17)13-10-8-7-9-12(13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21) |
InChI-Schlüssel |
DOVPZTAIJAVTKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
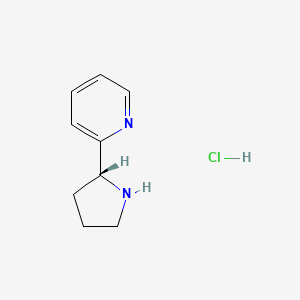
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
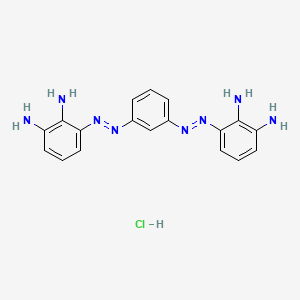
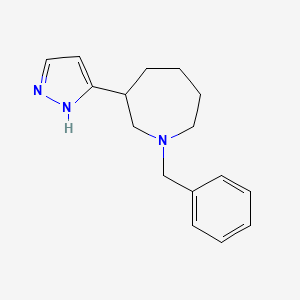
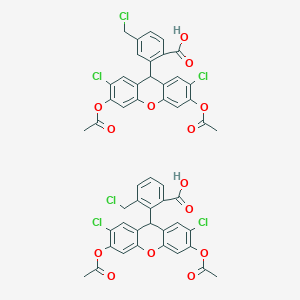
![2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B14795453.png)
![N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14795461.png)
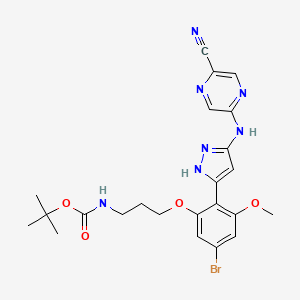

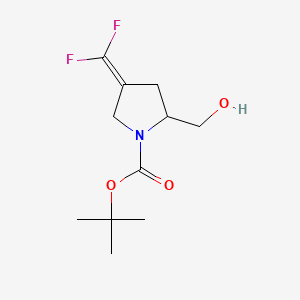
![2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B14795468.png)
![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B14795469.png)
